molecular formula C18H21NO2 B14115007 N,N-diethyl-4-(2-methylphenoxy)benzamide

N,N-diethyl-4-(2-methylphenoxy)benzamide

Cat. No.: B14115007
M. Wt: 283.4 g/mol
InChI Key: PJNGTYNRQFKGGY-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-methylphenoxy)benzamide is a benzamide derivative characterized by a phenoxy substituent at the 4-position of the benzamide core, with a 2-methylphenyl group and N,N-diethylamine side chains.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-diethyl-4-(2-methylphenoxy)benzamide

InChI

InChI=1S/C18H21NO2/c1-4-19(5-2)18(20)15-10-12-16(13-11-15)21-17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3

InChI Key

PJNGTYNRQFKGGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-methylphenoxy)benzamide typically involves the reaction of 4-(2-methylphenoxy)benzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-methylphenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl-4-(2-methylphenoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-methylphenoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ADL5859 and ADL5747

These μ-opioid agonists feature spiro-chromene-piperidine moieties attached to the benzamide core. Unlike classical opioids like morphine, ADL5859 and ADL5747 exhibit:

  • Receptor Selectivity : High μ-opioid receptor affinity with minimal δ- or κ-opioid activity .
  • Biased Signaling : Analgesic efficacy comparable to SNC80 but without inducing hyperlocomotion or receptor internalization, reducing tolerance risks .
  • Metabolic Stability : Improved oral bioavailability compared to peptide-based opioids .

Comparison with N,N-Diethyl-4-(2-methylphenoxy)benzamide:

  • The absence of a spiro-chromene-piperidine group in the target compound may limit μ-opioid specificity.

SNC80 and ARM390

SNC80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide) is a δ-opioid agonist with:

  • High Selectivity : μ/δ binding affinity ratio >1,000 .
  • Pharmacokinetic Drawbacks : Rapid metabolism in liver microsomes, limiting in vivo stability .
    ARM390 (N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) addresses this via a piperidine ring with an exocyclic double bond, enhancing metabolic stability (t₁/₂ >6 hours) .

Comparison :

  • The target compound’s simpler phenoxy substituent may reduce synthetic complexity but compromise δ-receptor selectivity.
  • Unlike ARM390, the lack of a piperidine ring may result in faster hepatic clearance .

Non-Opioid Targets: Protein Tyrosine Phosphatase Inhibitors

Compound 23 (LMPTP Inhibitor)

N,N-Diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (Compound 23) inhibits liver-specific LMPTP, demonstrating:

  • Metabolic Efficacy : Reverses high-fat diet-induced diabetes in mice via hepatic insulin sensitization .
  • Structural Features: Quinoline and piperidine groups enable target engagement, while the benzamide core ensures solubility .

Comparison :

  • The target compound’s 2-methylphenoxy group lacks the quinoline moiety critical for LMPTP inhibition, suggesting divergent therapeutic applications.

Pharmacological and Pharmacokinetic Data

Compound Target Receptor/Enzyme Binding Affinity (IC₅₀/Ki) Selectivity (μ/δ or PTP1B/LMPTP) Metabolic Stability (t₁/₂) Key Therapeutic Effect
This compound Not reported Not reported Not reported Not reported Hypothesized analgesia
ADL5859 μ-opioid EC₅₀ = 3.6 nM (μ) μ-selective High (oral bioavailability) Anti-inflammatory and neuropathic pain relief
SNC80 δ-opioid IC₅₀ = 0.87 nM (δ) δ-selective (μ/δ = 495) Low (t₁/₂ <1 hour) Acute analgesia
ARM390 δ-opioid IC₅₀ = 0.5 nM (δ) δ-selective (μ/δ = 1,239) High (t₁/₂ >6 hours) Chronic pain management
Compound 23 LMPTP IC₅₀ = 1 µM LMPTP-selective Moderate NAFLD reversal

Mechanistic and Functional Divergences

  • Biased Agonism : ADL5859 and ARM390 avoid receptor internalization, delaying tolerance, whereas SNC80 induces rapid downregulation .
  • Therapeutic Scope: The target compound’s phenoxy group may favor CNS penetration for neurological applications, unlike Compound 23’s peripheral LMPTP inhibition .

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